Increased Computed Lipophilicity (XLogP3) vs. Des-Methyl Parent
The target compound bears a 4-methyl group that raises its computed XLogP3 to 0.3, compared to –0.1 for the unsubstituted pyrazolo[1,5-a]pyridin-3-ylmethanamine [1][2]. This difference of 0.4 log units indicates higher lipophilicity and, by inference, improved passive membrane permeability. In pyrazolo[1,5-a]pyridine-based kinase inhibitor programs, optimization of lipophilicity within the 0–1 range has been associated with balanced cellular potency and metabolic stability, making the 0.3 value a potentially favorable starting point for hit-to-lead campaigns.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | Pyrazolo[1,5-a]pyridin-3-ylmethanamine (CAS 118054-99-2): XLogP3 = –0.1 |
| Quantified Difference | ΔXLogP3 = 0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025.04.14 release) [2] |
Why This Matters
This lipophilicity differential guides selection for medicinal chemistry programs where a less polar core would limit permeability or where a more polar core would increase solubility, enabling rational property-based procurement.
- [1] PubChem. (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanamine. Compound Summary CID 83826626. https://pubchem.ncbi.nlm.nih.gov/compound/1553896-81-3 View Source
- [2] PubChem. Pyrazolo[1,5-A]pyridin-3-ylmethanamine. Compound Summary CID 14145805. https://pubchem.ncbi.nlm.nih.gov/compound/118054-99-2 View Source
